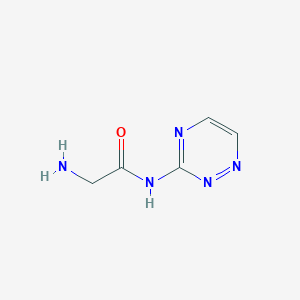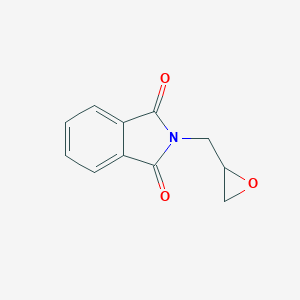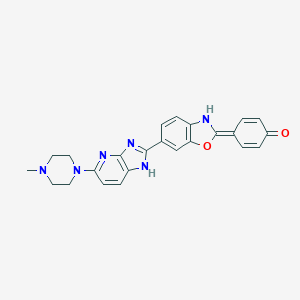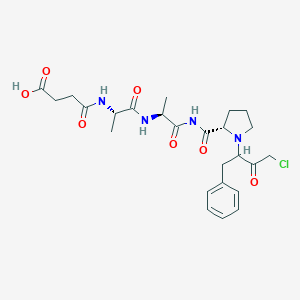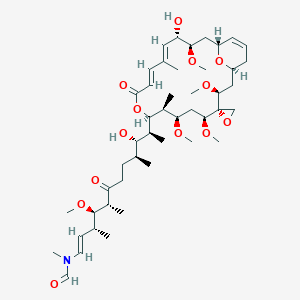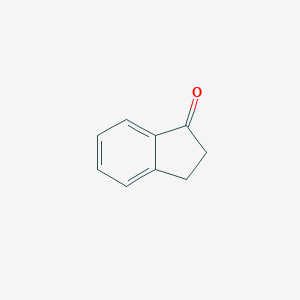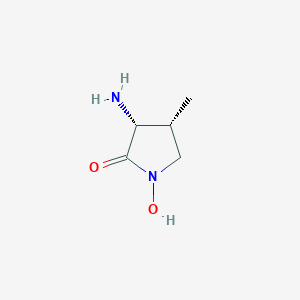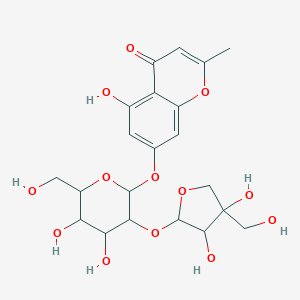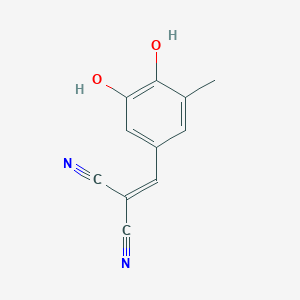
2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile, also known as DMBMN, is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of malononitrile and has a unique molecular structure that makes it an attractive candidate for research in the fields of chemistry, biology, and medicine. In
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile is not fully understood. However, studies have shown that 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile can inhibit the activity of certain enzymes, such as tyrosinase and xanthine oxidase. This inhibition can lead to a decrease in the production of reactive oxygen species, which are known to play a role in the development of various diseases, including cancer.
Biochemical and Physiological Effects
2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile has been shown to have various biochemical and physiological effects. Studies have shown that 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile in lab experiments is its high yield synthesis method. This makes it an attractive candidate for large-scale production. Additionally, 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile has been extensively studied, and its mechanism of action is relatively well understood. However, one limitation of using 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile in lab experiments is its potential toxicity. Studies have shown that 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile. One area of research is the development of new derivatives of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile for use in various applications, such as drug development and materials science. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile and its potential applications in the treatment of various diseases. Finally, studies are needed to determine the potential toxicity of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile and its derivatives, which can help guide the development of new drugs and materials.
Métodos De Síntesis
The synthesis of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile involves the reaction of malononitrile with 3,4-dihydroxy-5-methylbenzaldehyde in the presence of a catalyst. The reaction proceeds via a Knoevenagel condensation reaction, which results in the formation of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile. The synthesis method is relatively straightforward, and the yield of the reaction is high, making it an attractive method for large-scale production of 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile.
Aplicaciones Científicas De Investigación
2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile has been extensively studied for its potential applications in various fields. In the field of chemistry, 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile has been used as a starting material for the synthesis of various derivatives. These derivatives have been studied for their potential applications in the development of new materials, such as liquid crystals, and as fluorescent probes for the detection of metal ions.
In the field of biology, 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile has been studied for its potential applications as an anti-cancer agent. Studies have shown that 2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs.
Propiedades
Número CAS |
150900-42-8 |
|---|---|
Nombre del producto |
2-(3,4-Dihydroxy-5-methylbenzylidene)malononitrile |
Fórmula molecular |
C11H8N2O2 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
2-[(3,4-dihydroxy-5-methylphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H8N2O2/c1-7-2-8(3-9(5-12)6-13)4-10(14)11(7)15/h2-4,14-15H,1H3 |
Clave InChI |
NBBJLHJHLMMMKM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)O)C=C(C#N)C#N |
SMILES canónico |
CC1=CC(=CC(=C1O)O)C=C(C#N)C#N |
Sinónimos |
Propanedinitrile, [(3,4-dihydroxy-5-methylphenyl)methylene]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




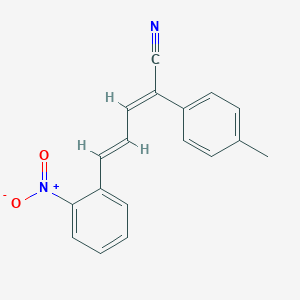
![Cyclopropanecarboxylicacid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl-](/img/structure/B140006.png)
